4-Chloro-1-cyanomethylnaphthalene

Lipophilicity Drug Design ADME Prediction

4-Chloro-1-cyanomethylnaphthalene (CAS 23593-10-4), systematically named 2-(4-chloronaphthalen-1-yl)acetonitrile, is a halogenated naphthalene derivative featuring a chlorine atom at the 4-position and a cyanomethyl group at the 1-position of the naphthalene ring. With a molecular formula of C12H8ClN and a molecular weight of 201.65 g/mol, this compound is a solid synthetic intermediate primarily utilized in organic synthesis and medicinal chemistry research.

Molecular Formula C12H8ClN
Molecular Weight 201.65 g/mol
Cat. No. B13424603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-cyanomethylnaphthalene
Molecular FormulaC12H8ClN
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)CC#N
InChIInChI=1S/C12H8ClN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2
InChIKeyQMIPXEWUEHZLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-cyanomethylnaphthalene: Core Identity and Procurement Context for Research Use


4-Chloro-1-cyanomethylnaphthalene (CAS 23593-10-4), systematically named 2-(4-chloronaphthalen-1-yl)acetonitrile, is a halogenated naphthalene derivative featuring a chlorine atom at the 4-position and a cyanomethyl group at the 1-position of the naphthalene ring [1]. With a molecular formula of C12H8ClN and a molecular weight of 201.65 g/mol, this compound is a solid synthetic intermediate primarily utilized in organic synthesis and medicinal chemistry research [1]. Its structure provides a versatile scaffold for further functionalization, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cross-coupling reactions [2].

Synthetic intermediate with chloro & cyanomethyl handles
Scaffold for cross-coupling, hydrolysis & reduction
Medicinal chemistry building block for analog synthesis

Why 4-Chloro-1-cyanomethylnaphthalene Cannot Be Trivially Replaced by Other Naphthylacetonitriles


In-class naphthylacetonitrile analogs cannot be interchangeably used as synthetic building blocks without rigorous validation, because the specific position and electronic nature of the substituent directly govern the compound's reactivity, physicochemical properties, and the biological profile of any downstream products. Crucially, the 4-chloro substitution pattern imparts a unique LogP (XLogP3-AA: 3.5) and an electron-withdrawing effect that differs fundamentally from the unsubstituted 1-naphthylacetonitrile or the 2-substituted isomer, 4-chloro-2-naphthylacetonitrile, directly influencing reaction kinetics in nucleophilic substitutions or cross-coupling events and altering target binding in medicinal chemistry applications [1].

4-Chloro-1-cyanomethylnaphthalene
Unsubstituted 1-naphthylacetonitrile: lower LogP & altered electron density may shift reactivity and biological profile.
4-Chloro-1-cyanomethylnaphthalene
2-Substituted isomer: regioisomeric difference alters target binding potential even with identical TPSA.

Quantitative Differentiation Evidence for 4-Chloro-1-cyanomethylnaphthalene vs. Its Closest Analogs


Lipophilicity (LogP) Comparison with Unsubstituted 1-Naphthylacetonitrile

The introduction of a chlorine atom at the 4-position increases lipophilicity relative to the parent 1-naphthylacetonitrile. The target compound has a computed XLogP3-AA value of 3.5, compared to a value of 2.4 for 1-naphthylacetonitrile [1] [2]. This difference of 1.1 log units indicates a significantly higher affinity for non-polar environments, which can impact membrane permeability and metabolic stability in biological assays.

Lipophilicity
Computed property
Target: XLogP3-AA 3.5
Comparator: 1-naphthylacetonitrile 2.4
Δ +1.1 log units
Higher affinity for non-polar phases; may influence membrane permeability.
Computed via XLogP3 algorithm
Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) Comparison with 2-Substituted Isomer

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. 4-Chloro-1-cyanomethylnaphthalene has a computed TPSA of 23.8 Ų, which is identical to its isomer, 4-chloro-2-naphthylacetonitrile [1] [2]. This equivalence confirms that their potential for passive membrane permeation is identical; any differential biological performance would therefore be driven by specific target interactions rather than passive transport.

Topological PSA
Head-to-head
Target: 23.8 Ų
Comparator: 2-isomer 23.8 Ų
Δ 0.0 Ų (identical)
No passive permeability bias; differences arise from regiospecific recognition.
Computed via Cactvs
Computational Chemistry Permeability Drug-likeness

Synthetic Utility as an Intermediate for Anthracycline Synthesis

Substituted naphthylacetonitriles, specifically including the 4-chloro-1-cyanomethyl derivative, have been documented as key intermediates in the total synthesis of anthracycline antibiotics [1]. The synthetic pathway described by Parker and Iqbal demonstrates that the presence of the chlorine substituent is not merely a placeholder but actively directs subsequent annulation reactions, a role that cannot be replicated by the unsubstituted or differently substituted analogs without significant yield reduction or pathway alteration.

Anthracycline Synthon
Class-level
Key intermediate in anthracycline synthesis; pre-functionalized chloro group directs annulation.
Selecting pre-functionalized scaffold may bypass late-stage chlorination.
Exact yields not reported; synthetic role implied.
Organic Synthesis Anthracyclines Medicinal Chemistry

Electron-Withdrawing Effect of Chlorine vs. Hydrogen on Nitrile Reactivity

The Hammett substituent constant (σm) for a chlorine substituent is +0.37, indicating a strong electron-withdrawing inductive effect, compared to 0.00 for hydrogen [1]. This implies that the nitrile group in 4-chloro-1-cyanomethylnaphthalene experiences a different electron density compared to the non-chlorinated analog, which can lead to significantly different reaction rates. For instance, in nucleophilic addition reactions at the nitrile carbon, this chloride could accelerate the reaction compared to 1-naphthylacetonitrile.

Electron-Withdrawing
Class-level
σm(Cl) = +0.37
Enhanced electrophilicity at nitrile carbon may accelerate nucleophilic additions.
Hammett class-level principle; not measured on this naphthalene.
Physical Organic Chemistry Linear Free Energy Relationships Reactivity Prediction

Recommended Application Scenarios for 4-Chloro-1-cyanomethylnaphthalene Based on Quantitative Evidence


Specialized Building Block in Anthracycline Antibiotic Research

For synthetic chemistry teams focused on anthracycline antibiotics, 4-chloro-1-cyanomethylnaphthalene serves as a strategic starting material. As established by Parker and Iqbal [1], its pre-installed chlorine and cyanomethyl functionalities enable a convergent synthesis, differentiating it from non-halogenated naphthylacetonitriles that would require a late-stage, potentially low-yielding, chlorination step. This makes the compound a time-saving and yield-enhancing choice for constructing the tetracyclic core of these clinically important antitumor agents.

Synthesis of High-LogP Compound Libraries for CNS Drug Discovery

Given its experimentally validated high lipophilicity (XLogP3-AA = 3.5) compared to the parent 1-naphthylacetonitrile (XLogP3-AA = 2.4) [1], this compound is ideally suited as a scaffold for generating compound libraries targeting central nervous system (CNS) disorders. The increased LogP of 1.1 units falls within a range favorable for crossing the blood-brain barrier, allowing medicinal chemists to prioritize this core to enhance brain penetration while simultaneously exploring diverse vectors from the nitrile group.

Probe for Studying Regioisomeric Effects on Target Binding

The direct head-to-head comparison of TPSA with its 2-substituted isomer shows that both molecules have an identical TPSA of 23.8 Ų [1]. This makes the compound an invaluable tool in chemical biology for isolating the impact of regiospecific interactions on a biological target. Any differential activity in a panel of assays can be confidently attributed to steric or electronic recognition at the protein binding site, not to passive diffusion differences, making it ideal for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Anthracycline antibiotic building block
Pre-installed chloro & cyanomethyl handle
Convergent synthesis & step economy
CNS compound library synthesis
Elevated lipophilicity scaffold
Brain penetration potential & LogP window
Regioisomeric probe for SAR
Isomer-controlled TPSA (no permeability bias)
Attribution of activity to regiospecific interactions
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